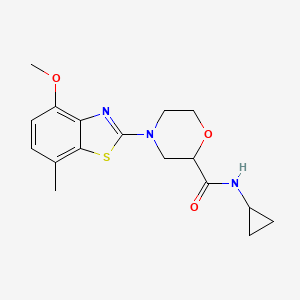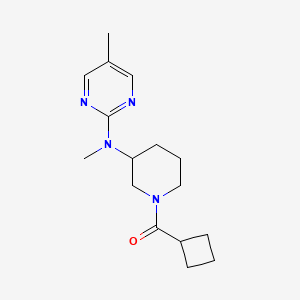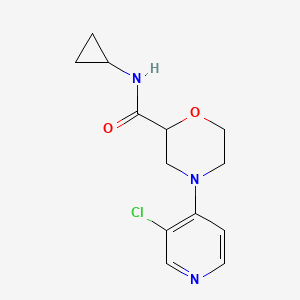![molecular formula C22H24N4O3 B12263008 1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12263008.png)
1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
The synthesis of 1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the construction of the pyrrolidine-2,5-dione ring from cyclic or acyclic precursors, followed by functionalization of the preformed ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Shares the pyrrolidine core but differs in functional groups.
Pyrrolizines: Contains a fused ring system, offering different biological activities.
Prolinol: A derivative with distinct stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C22H24N4O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-[4-[4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N4O3/c1-24(19-4-2-3-13-23-19)17-11-14-25(15-12-17)22(29)16-5-7-18(8-6-16)26-20(27)9-10-21(26)28/h2-8,13,17H,9-12,14-15H2,1H3 |
Clave InChI |
AABRZTLJNMEADA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12262931.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B12262942.png)
![N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12262948.png)
![4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12262953.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12262965.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12262967.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262975.png)
![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12262979.png)
![N,5-dimethyl-N-{1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12262986.png)

![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263002.png)
![2-(2-fluorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B12263006.png)
